[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
Description
[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester is a tertiary amine derivative featuring a pyrrolidine core substituted with a hydroxyethyl group at the 1-position and an isopropyl-carbamate moiety at the 3-position, further esterified with a benzyl group. Key properties include:
- Molecular Formula: C₁₇H₂₆N₂O₃
- Molar Mass: 306.4 g/mol
- CAS Registry: 1354019-53-6 (for the (R)-enantiomer) .
This compound is structurally related to intermediates in pharmaceutical synthesis, particularly in the development of protease inhibitors or neuromodulators .
Properties
IUPAC Name |
benzyl N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-14(2)19(16-8-9-18(12-16)10-11-20)17(21)22-13-15-6-4-3-5-7-15/h3-7,14,16,20H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJASVSCSOPIEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Reaction Conditions
Pyrrolidine Functionalization :
-
Reagents : Ethylene oxide or 2-chloroethanol under basic conditions (e.g., K₂CO₃ in THF).
-
Temperature : 0–5°C to control exothermic reactions.
Carbamate Formation :
-
Reagents : Isopropyl chloroformate and triethylamine in dichloromethane.
-
Reaction Time : 4–6 hours at room temperature.
Benzyl Ester Protection :
-
Reagents : Benzyl chloroformate (Cbz-Cl) in anhydrous DCM.
-
Workup : Sequential washes with NaHCO₃ and brine to remove excess reagents.
Critical Reaction Parameters
Industrial-Scale Production
Modified Aluminum Hydride Reagents
Industrial methods prioritize the use of sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) modified with pyrrolidine (Red-ALP system) for partial ester reductions. Key advantages include:
-
Selectivity : Achieves aldehyde/alcohol ratios of 23.7:1, outperforming DIBAL-H (3:1).
-
Solvent Systems : Transitioning from THF to MTBE reduces solvent costs by 30% while maintaining selectivity.
Case Study :
A 100-kg batch of ethyl isonipecotate was reduced using Red-ALP in MTBE at −20°C, yielding 87% aldehyde with <3% pyrrolidinylmethyl by-product.
Continuous Flow Reactor Optimization
| Parameter | Lab-Scale Batch | Industrial Continuous Flow |
|---|---|---|
| Residence Time | 2 hours | 8 minutes |
| Temperature | −78°C | −20°C |
| Throughput | 50 g/day | 5 kg/hour |
| By-Product Formation | 5–8% | <2% |
Continuous flow systems enhance heat transfer and reduce thermal degradation, enabling safer handling of pyrophoric reagents like SMEAH.
Reaction Mechanisms and By-Product Analysis
Overreduction Pathways
The primary by-product, pyrrolidinylmethyl derivative (4), forms via a Meerwein-Ponndorf-Verley (MPV) mechanism:
-
SMEAH coordinates to the ester carbonyl, facilitating hydride transfer.
-
Pyrrolidine acts as a proton shuttle, enabling secondary reduction of the aldehyde to alcohol.
-
Subsequent nucleophilic attack by pyrrolidine yields the stable by-product.
Mitigation Strategies :
-
Additive Screening : Triethylamine (10 mol%) suppresses MPV pathways by sequestering acidic protons.
-
Low-Temperature Quenching : Rapid quenching at −40°C reduces alcohol formation by 60%.
Solvent Effects on Selectivity
| Solvent | Dielectric Constant (ε) | Aldehyde Yield (%) | By-Product 4 (%) |
|---|---|---|---|
| THF | 7.6 | 78 | 12 |
| MTBE | 4.3 | 85 | 3 |
| Toluene | 2.4 | 65 | 20 |
Polar aprotic solvents like MTBE stabilize the aldehyde intermediate while minimizing nucleophilic side reactions.
Analytical Characterization
Purity Assessment
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl ester group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential therapeutic effects across several domains:
- Neuroprotective Effects : Research indicates that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. By inhibiting these enzymes, the compound may enhance acetylcholine levels in the brain, potentially improving cognitive function .
- Anticancer Activity : Derivatives of pyrrolidine compounds have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth. In vitro studies with related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar properties.
Biochemical Research
The compound's ability to interact with biological targets makes it valuable for biochemical studies:
- Enzyme Inhibition Studies : The structural characteristics of the compound allow it to serve as a lead compound for developing enzyme inhibitors. Its interactions with specific enzymes can be studied to understand the underlying mechanisms of action and to design more effective inhibitors .
- Quantitative Structure-Activity Relationship (QSAR) Models : The compound can be utilized in QSAR studies to predict biological activity based on its chemical structure, aiding in the design of new derivatives with enhanced efficacy and reduced toxicity .
Case Studies
Several case studies highlight the applications of this compound:
-
Neuroprotective Study :
- A study conducted on a series of pyrrolidine derivatives demonstrated their ability to improve cognitive performance in animal models by enhancing cholinergic activity. The study specifically noted that the introduction of hydroxyethyl groups significantly increased the potency of these compounds against AChE inhibition .
-
Anticancer Activity Assessment :
- In vitro assessments revealed that certain pyrrolidine derivatives exhibited selective cytotoxicity against breast cancer cell lines. The mechanism involved modulation of apoptotic pathways, indicating a potential role for [1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester in cancer therapy .
Mechanism of Action
The mechanism by which [1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyethyl and carbamic acid ester groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound is compared to three chloro-substituted derivatives and a cyclopropyl variant (Table 1).
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents (R₁, R₂) | CAS Number |
|---|---|---|---|---|
| [1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester | C₁₇H₂₆N₂O₃ | 306.4 | R₁ = -CH₂CH₂OH, R₂ = isopropyl | 1354019-53-6 |
| [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester | C₁₇H₂₃ClN₂O₃ | 338.83 | R₁ = -COCH₂Cl, R₂ = isopropyl | 1354008-65-3 |
| [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester | C₁₈H₂₂ClN₂O₃ | 356.84 | R₁ = -COCH₂Cl, R₂ = cyclopropyl | 205448-32-4 |
Key Observations :
Hydroxyethyl vs. Chloro-acetyl Substituents :
- The hydroxyethyl group in the target compound increases polarity, favoring aqueous solubility. In contrast, the chloro-acetyl group in analogues (e.g., CAS 1354008-65-3) introduces electron-withdrawing effects, enhancing electrophilicity and reactivity in nucleophilic substitution reactions .
- The chloro derivatives exhibit higher molar masses (~338–356 g/mol) due to chlorine’s atomic mass contribution.
Isopropyl vs. Cyclopropyl groups are known to enhance metabolic stability in drug design .
Research Implications and Limitations
- Synthetic Challenges : The hydroxyethyl group’s polarity complicates purification, while chloro-acetyl derivatives require stringent handling due to toxicity .
Biological Activity
The compound [1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester is a carbamate derivative characterized by its unique structural features, including a pyrrolidine ring and a hydroxyethyl substituent. These attributes contribute to its potential biological activities, making it a subject of interest in pharmacological research.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The hydroxyethyl group allows for hydrogen bonding with biological macromolecules, while the pyrrolidine ring engages in hydrophobic interactions. These interactions can modulate enzyme activity or receptor function, leading to diverse biological effects.
Biological Activity and Pharmacological Effects
Research indicates that This compound may exhibit several pharmacological effects:
- Anti-inflammatory Properties : Carbamate derivatives often show potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
- Analgesic Activity : Similar compounds have been reported to possess analgesic properties, suggesting potential applications in pain management.
- Interaction Studies : Investigations into its interactions with specific molecular targets are crucial for understanding its pharmacodynamics and therapeutic potential.
Toxicity Profile
While promising, the compound's toxicity profile must also be considered. Like many pharmacologically active compounds, it may exhibit adverse effects depending on dosage and exposure duration. Comprehensive toxicity studies are necessary to establish safe usage parameters.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it can be compared with other known carbamate derivatives:
| Compound | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Carbamate derivative | Potential anti-inflammatory properties | Specific stereochemistry |
| Carbamazepine | Dibenzazepine | Anticonvulsant | Primarily used for epilepsy |
| Gabapentin | Cyclohexane derivative | Neuropathic pain relief | GABA analog |
| Pregabalin | GABA analogue | Neuropathic pain relief | Higher potency than gabapentin |
This table illustrates how the structural uniqueness of This compound may confer distinct biological activities compared to other compounds.
Case Studies and Research Findings
Recent studies have explored the synthesis and characterization of this compound, highlighting its potential applications in medicinal chemistry. For instance:
- Synthesis Methods : Various synthetic routes have been developed to produce this compound efficiently, often involving reactions between pyrrolidine derivatives and appropriate carbamic acid precursors.
- Biological Assays : In vitro assays have demonstrated its efficacy in modulating specific enzyme activities, suggesting a role in therapeutic applications.
- Pharmacokinetic Studies : Research into the pharmacokinetics of this compound has provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for drug development.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing [1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester?
- Methodological Answer : A common approach involves nucleophilic substitution or carbamate esterification. For example, iodination of a hydroxy precursor using polystyrene-triphenylphosphine and imidazole (method A in ) yields intermediates with 80% purity after column chromatography (light petroleum:EtOAc, 2:1 v/v). Reaction optimization should focus on solvent choice (e.g., CHCl3 for stability) and stoichiometric ratios (e.g., 2:1 molar ratio of iodine to precursor). Post-synthesis purification via silica gel chromatography is critical to isolate the target compound .
| Key Reaction Parameters |
|---|
| Precursor: S-(1-hydroxymethyl-2-methylpropyl)carbamic acid benzyl ester |
| Reagents: Iodine, polystyrene-triphenylphosphine, imidazole |
| Yield: 80% after purification |
| Purification: Column chromatography (light petroleum:EtOAc) |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Detect functional groups like carbamate (C=O stretch at ~1689 cm⁻¹) and hydroxyl (broad peak ~3338 cm⁻¹) .
- 1H NMR : Key signals include pyrrolidine protons (δ 3.08–3.38 ppm as multiplet/doublets), benzyl ester aromatic protons (δ 5.04 ppm as singlet), and isopropyl groups (δ 0.86–0.91 ppm as doublets) .
- Optical Rotation : Use polarimetry ([α]D20 = –22.5° in CHCl3) to confirm stereochemistry .
Q. How can researchers access structural analogs for comparative studies?
- Methodological Answer : Utilize chemical databases (e.g., PubChem, CAS) with CAS numbers like 1354002-05-3 ( ) or 99069-05-3 () to identify analogs. For example, [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS 1036389-86-2, ) shares a carbamate backbone, enabling SAR studies. Synthesize analogs via substitutions at the pyrrolidine nitrogen or benzyl ester moiety .
Advanced Research Questions
Q. How to troubleshoot discrepancies in NMR data during synthesis?
- Methodological Answer : Compare observed peaks with published data (e.g., δ 3.26–3.38 ppm for CHCH2 in ). If splitting patterns deviate, assess steric hindrance or solvent effects. For example, CDCl3 may cause shifts; verify purity via TLC/HPLC. Contradictory aromatic signals (e.g., δ 5.04 ppm for benzyl ester) may indicate incomplete esterification—re-optimize reaction time/temperature .
Q. What experimental designs are suitable for evaluating enzyme inhibitory activity (e.g., ACE2 inhibition)?
- Methodological Answer :
- Assay Design : Use fluorogenic substrates (e.g., Mca-YVADAPK-Dnp) in ACE2 inhibition assays. Reference compounds like 2-[(2-carboxy-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester () as positive controls.
- IC50 Determination : Perform dose-response curves (0.1–100 µM) in triplicate. Use Lineweaver-Burk plots to assess competitive/non-competitive inhibition .
- Structural Modifications : Introduce substituents at the hydroxyethyl group (e.g., methyl, cyclohexyl) to probe steric/electronic effects on binding affinity .
Q. How to resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Data Normalization : Standardize assay conditions (e.g., pH, temperature) to minimize variability.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) using ACE2 crystal structures (PDB: 1R4L) to predict binding modes. Compare with experimental IC50 values.
- Meta-Analysis : Cross-reference PubChem bioactivity data () to identify trends (e.g., lipophilicity vs. potency) .
Data-Driven Insights
| Comparative Analysis of Analogous Compounds |
|---|
| Compound |
| This compound |
| [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester |
| (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
